6-Hydroxy-4-methylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRZCKJEHNZIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Hydroxy 4 Methylnicotinonitrile and Its Derivatives
De Novo Synthesis Strategies for the Pyridine (B92270) Core
The formation of the central pyridine ring is a critical step in the synthesis of 6-Hydroxy-4-methylnicotinonitrile. Chemists have developed several de novo strategies, building the heterocyclic system from simpler, acyclic precursors.
Cycloaddition Reactions in Poly-substituted Pyridine Synthesis
Cycloaddition reactions represent a powerful and efficient method for constructing highly substituted aromatic rings. nih.gov The [4+2] cycloaddition, a formal variation of the Diels-Alder reaction, is particularly notable for its ability to create multiple carbon-carbon bonds in a single step. nih.govkoyauniversity.org An eco-friendly and noble-metal-free formal [4+2] cycloaddition has been developed for synthesizing polysubstituted pyridines from readily available ketones and imines. nih.gov This method offers a direct pathway with a broad substrate scope and good functional group tolerance under mild conditions. nih.gov
Another significant approach is the transition metal-catalyzed [2+2+2] cycloaddition, which typically involves the reaction of alkynes and nitriles. rsc.org Cobalt-catalyzed versions of this reaction have emerged as a straightforward and economical method for assembling multi-substituted pyridine derivatives. rsc.org These reactions can proceed through either intramolecular cyclization of diynes with nitriles or intermolecular reactions of alkynes with nitriles. rsc.org
Merged cycloaddition/cycloreversion processes using precursors like 1,4-oxazinones also provide a reliable route to highly substituted pyridines. nih.gov These methods are part of a broader class of pericyclic reactions that have proven effective for building complex aromatic heterocycles. nih.gov
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone reaction in the synthesis of nicotinonitrile derivatives. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a compound with an active hydrogen (like malononitrile) to a carbonyl group, followed by dehydration to form an α,β-unsaturated product. wikipedia.org
A well-documented route to a precursor of this compound, specifically 2-bromo-4-methylnicotinonitrile, begins with a Knoevenagel condensation between malononitrile (B47326) and acetone (B3395972), catalyzed by aluminum oxide. beilstein-journals.orgnih.gov The resulting isopropylidenemalononitrile (B78258) is then further reacted to form an enamine intermediate, which cyclizes in the presence of HBr to yield the target nicotinonitrile. beilstein-journals.orgnih.gov This process has been adapted for continuous flow chemistry, highlighting its industrial potential. beilstein-journals.orgnih.gov
More complex one-pot sequences have also been developed. For instance, a copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium (B1175870) acetate (B1210297) employs a Knoevenagel-type condensation as the initial step. researchgate.net This is followed by imination and a 6π-azaelectrocyclization to furnish disubstituted nicotinonitriles. researchgate.net
Below is a table summarizing a typical Knoevenagel condensation step in the synthesis of a nicotinonitrile precursor.
| Step | Reactants | Catalyst/Reagents | Conditions | Product | Yield |
| Knoevenagel Condensation | Malononitrile, Acetone | Aluminum Oxide | - | Isopropylidenemalononitrile | Not specified |
| Enamine Formation | Isopropylidenemalononitrile, DMF-DMA | Acetic Anhydride (B1165640) | - | Enamine Intermediate | Not specified |
| Cyclization | Enamine Intermediate | HBr in Acetic Acid | - | 2-Bromo-4-methylnicotinonitrile | 69% (integrated process) beilstein-journals.org |
Vinylogous Mannich-Cycloaromatization Sequences
The vinylogous Mannich reaction is an important method for creating δ-aminocarbonyl compounds, which are versatile intermediates for synthesizing a wide array of substituted nitrogen heterocycles, including pyridines. nih.gov This reaction involves the addition of a dienol or its equivalent to an iminium ion. nih.gov
A modern approach utilizes this concept in a domino reaction sequence. A vinylogous Mannich-cycloaromatization process has been developed for pyridine synthesis, creating two new carbon-nitrogen bonds under mild conditions. researchgate.net This strategy involves reacting cyclic sulfamidate imines (as 1C1N sources) with various vinyl malononitriles (as 4C sources). researchgate.net The method demonstrates practicability for gram-scale syntheses and tolerates a wide range of functional groups. researchgate.net The Kröhnke pyridine synthesis, a related method, employs the condensation of pyridinium (B92312) salts with α,β-unsaturated ketones, often generated from Mannich bases, to form substituted pyridines. nih.govbeilstein-journals.org
Functionalization and Derivatization Routes
Once the pyridine core is established, further functionalization and derivatization can be achieved through various reactions on the ring itself.
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in nicotinonitrile derivatives can be susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when containing good leaving groups like halogens. researchgate.netresearchgate.net The efficient functionalization of pyridine derivatives is of primary importance in organic and medicinal chemistry. acs.org
Research has shown that for compounds like 2,6-dichloro-4-methylnicotinonitrile (B1293653), nucleophilic substitution can occur. researchgate.net The reaction with the malononitrile dimer in the presence of triethylamine (B128534) leads to the substitution of the chlorine atom at the 6-position. researchgate.net This highlights the potential to introduce new substituents onto the pyridine ring selectively.
The table below shows an example of a nucleophilic substitution reaction on a related nicotinonitrile derivative.
| Substrate | Reagent | Base | Result |
| 2,6-Dichloro-4-methylnicotinonitrile | Malononitrile dimer | Triethylamine | Regioselective substitution of the chlorine atom at position 6. researchgate.net |
Achieving regioselectivity in the functionalization of the pyridine ring is a significant synthetic challenge.
Regioselective Halogenation: Direct halogenation of pyridine rings can be controlled through various strategies. Metal-free methods for the regioselective halogenation of related nitrogen-containing heterocycles, such as quinolines and indazoles, have been developed. nih.govnih.govsemanticscholar.org For 8-substituted quinolines, remote C-H halogenation at the C5 and C7 positions can be achieved using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) under mild, metal-free conditions. semanticscholar.org Palladium-catalyzed methods, using a directing group strategy, have also been employed for the regioselective halogenation of benzo[b] nih.govbohrium.comoxazin-2-ones, which could be conceptually applied to pyridine systems. rsc.org
Regioselective Amination: Introducing amino groups at specific positions on the pyridine ring is crucial for building complex molecules. Copper-catalyzed reactions have shown promise for regioselective amination. organic-chemistry.org For example, a one-pot, multicomponent reaction for synthesizing substituted benzimidazoles relies on a copper-catalyzed amination of N-aryl imines, where the imine acts as a directing group. organic-chemistry.org This chelation-assisted strategy allows for the transformation of aryl amines, aldehydes, and azides into the target heterocycle with wide substrate scope. organic-chemistry.org While this example is for benzimidazoles, the principle of using a directing group to guide a metal catalyst to a specific C-H bond for amination is a key strategy applicable to pyridine derivatives.
Mechanistic Aspects of Chlorine Atom Replacement
The replacement of a chlorine atom on a pyridine ring, particularly one activated by an electron-withdrawing group like a nitrile, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comorganicchemistrytutor.com In derivatives of this compound, a precursor such as 2,6-dichloro-4-methylnicotinonitrile can be synthesized and subsequently undergo selective chlorine displacement.
The SNAr mechanism is generally a two-step process:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. allen.in The electron-withdrawing nitrile group at the 3-position and the nitrogen atom in the pyridine ring help to stabilize the negative charge of this intermediate, thereby facilitating the attack.
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion. allen.in
The reactivity order for halogens in SNAr reactions is often the reverse of that seen in SN1 and SN2 reactions, with fluoride (B91410) being the most reactive and iodide the least. organicchemistrytutor.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom. organicchemistrytutor.com
A notable example of chlorine replacement is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. wikipedia.orgwuxiapptec.com This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. The general catalytic cycle involves the oxidative addition of the chloro-pyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgrsc.org This methodology has been successfully applied to the amination of chloropyridines. researchgate.net
Electrophilic Substitution Reactions (e.g., Bromination)
The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene (B151609). iust.ac.irgcwgandhinagar.com The nitrogen atom's electron-withdrawing inductive effect and its ability to be protonated or coordinate with Lewis acids under reaction conditions further deactivates the ring. gcwgandhinagar.com However, the presence of a strong electron-donating group, such as a hydroxyl group, can overcome this deactivation and direct the substitution to specific positions.
For this compound, the hydroxyl group at the C6 position is a powerful activating group. In its pyridone tautomeric form, it strongly activates the ortho and para positions relative to it (C5 and C3). The methyl group at C4 is also weakly activating. The nitrile group at C3 is a deactivating group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating hydroxyl group and not sterically hindered by the methyl group.
Kinetic studies on the bromination of 4-pyridone have shown that the reaction proceeds via the predominant pyridone tautomer in acidic to neutral conditions (pH < 6) and through the conjugate anion at higher pH. cdnsciencepub.comresearchgate.net The reactivity of these species is comparable to that of phenoxide ions. cdnsciencepub.comresearchgate.net Bromination of 3-hydroxypyridine (B118123) has been shown to occur at the C2 position. iust.ac.ir
| Reagent/Conditions | Expected Product of Electrophilic Substitution on this compound | Reference |
| Br2 in aqueous buffer | 5-Bromo-6-hydroxy-4-methylnicotinonitrile | cdnsciencepub.comresearchgate.net |
| Conc. HNO3 / Conc. H2SO4 | 5-Nitro-6-hydroxy-4-methylnicotinonitrile | iust.ac.ir |
Nitrile Group Transformations (e.g., Hydrolysis, Reduction)
The nitrile group of this compound is a versatile functional group that can be converted into other important moieties.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide (nicotinamide derivative). This transformation can be achieved under acidic or basic conditions. The industrial preparation of nicotinic acid often involves the hydrolysis of nicotinonitrile. wikipedia.org Enzymatic hydrolysis, using nitrile hydratase, can selectively convert the nitrile to the corresponding amide, avoiding further hydrolysis to the carboxylic acid. wikipedia.orgwikipedia.orgresearchgate.net
Reduction: The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether, followed by an aqueous workup. chemistrysteps.comjove.comlibretexts.orgacs.org This reaction proceeds by the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine intermediate which is then further reduced to the amine. chemistrysteps.com Catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium, platinum, or nickel) at elevated temperature and pressure is another method for reducing nitriles to primary amines. libretexts.org
| Transformation | Reagent(s) | Product | Reference |
| Hydrolysis | H3O+ or OH-, heat | 6-Hydroxy-4-methylnicotinic acid | wikipedia.org |
| Hydrolysis | Nitrile hydratase | 6-Hydroxy-4-methylnicotinamide | wikipedia.org |
| Reduction | 1. LiAlH4, Et2O; 2. H2O | (6-Hydroxy-4-methylpyridin-3-yl)methanamine | chemistrysteps.comlibretexts.org |
| Reduction | H2, Pd/C | (6-Hydroxy-4-methylpyridin-3-yl)methanamine | libretexts.org |
Hydroxyl Group Derivatization Strategies (e.g., Alkylation, Acylation)
The hydroxyl group of this compound, which exists in tautomeric equilibrium with its pyridone form, can be readily derivatized through various reactions.
Alkylation: O-alkylation can be achieved by reacting the compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the selectivity between N- and O-alkylation in pyridones. researchgate.netresearchgate.net For instance, the use of silver salts has been reported to favor O-alkylation, while alkali metal salts often lead to N-alkylation. researchgate.net Alkylation can also be performed with epoxides. tandfonline.com
Acylation: The hydroxyl group can be acylated to form an ester. A common method for this is the reaction with an acid anhydride, such as acetic anhydride, often in the presence of a base like pyridine. sigmaaldrich.comnih.govyoutube.comyoutube.com Pyridine can act as both a solvent and a catalyst, activating the anhydride and scavenging the acidic byproduct. sigmaaldrich.comresearchgate.net Acyl chlorides are also effective acylating agents.
| Derivatization | Reagent(s) | Product Type | Reference |
| Alkylation | R-X (alkyl halide), Base (e.g., Ag2CO3) | 6-Alkoxy-4-methylnicotinonitrile | researchgate.netscirp.org |
| Acylation | (RCO)2O (acid anhydride), Pyridine | 5-Cyano-4-methyl-2-oxo-1,2-dihydropyridin-6-yl acetate | sigmaaldrich.comnih.gov |
| Acylation | RCOCl (acyl chloride), Base | 5-Cyano-4-methyl-2-oxo-1,2-dihydropyridin-6-yl ester | researchgate.net |
Optimizing Reaction Conditions for Enhanced Yield and Purity
Solvent Effects on Reaction Selectivity and Efficiency
The choice of solvent can significantly impact the outcome of reactions involving this compound and its derivatives. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed. nih.gov These solvents can solvate the cation of the nucleophile but not the anion, thus increasing the nucleophile's reactivity. However, some solvents like acetonitrile and pyridine have been reported to potentially inhibit palladium-catalyzed reactions by coordinating to the metal center. wuxiapptec.com
The polarity of the solvent can also affect the regioselectivity of a reaction. For example, in the nucleophilic substitution of a pyridine derivative with an organolithium compound, the regioselectivity was found to be dependent on whether the solvent was ether, tetrahydrofuran, or tetramethylethylenediamine. rsc.org For multi-component reactions leading to cyanopyridine derivatives, a mixture of water and ethanol (B145695) was found to be optimal, with polar solvents generally increasing the reaction rate. tandfonline.com
| Reaction Type | Solvent | Effect | Reference |
| Nucleophilic Aromatic Substitution | Polar aprotic (e.g., DMF, DMSO) | Increases rate by solvating cation of nucleophile | nih.gov |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Common solvents, but pyridine and acetonitrile can be inhibitory | wuxiapptec.com |
| Multi-component synthesis of cyanopyridines | Water/Ethanol (50/50) | Optimal for reaction rate | tandfonline.com |
| O- vs. N-Alkylation of Pyridones | DMF vs. Benzene | Polar DMF favors O-alkylation; non-polar benzene favors N-alkylation | researchgate.net |
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a critical parameter in controlling the rate and outcome of chemical reactions. Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures can lead to the formation of byproducts and decomposition, thereby reducing the purity and yield of the desired product.
For the synthesis of related pyridine derivatives, specific temperature ranges have been found to be optimal. For example, some nucleophilic substitution reactions are conducted between 80°C and 120°C. nih.gov In some cases, such as the conversion of a hydroxypyridine to a chloropyridine using POCl3, temperatures as high as 180°C in a sealed tube may be necessary to drive the reaction to completion. Pyridine-2-carboxylic acid has been shown to readily decarboxylate at 150°C. bohrium.com
The effect of temperature on reaction yield can be complex, and finding the optimal temperature often requires empirical investigation. In a study on the synthesis of pyridine derivatives, the product yield was shown to vary with temperature, highlighting the need for careful optimization. researchgate.net While pressure is less commonly a variable in standard laboratory synthesis, operating at elevated pressures, often in conjunction with high temperatures in flow chemistry systems, can significantly accelerate reaction rates. jove.com
| Reaction / Process | Temperature | Observation | Reference |
| Nucleophilic Substitution | 80-120 °C | Optimized reaction rate and yield | nih.gov |
| Chlorination with POCl3 | 180 °C | Required for complete conversion | bohrium.com |
| Decarboxylation of Pyridine-2-carboxylic acid | 150 °C | Readily occurs | bohrium.com |
| Pyridine derivative synthesis | Variable | Yield is dependent on temperature, requiring optimization | researchgate.net |
Catalytic Systems in Synthesis Optimization
The optimization of synthesis for this compound, which exists in tautomeric equilibrium with 4-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, relies heavily on the selection of appropriate catalytic systems. These catalysts are crucial for controlling reaction pathways, enhancing reaction rates, and improving product yields and purity.
A predominant strategy for synthesizing the 2-pyridone core of the target molecule involves base-catalyzed cyclocondensation reactions. Simple inorganic and organic bases have proven effective. For instance, potassium hydroxide (B78521) (KOH) has been successfully used as a catalyst in the microwave-assisted synthesis of N-substituted 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles from ethyl acetoacetate (B1235776) and 2-cyano-N-(substituted phenyl)ethanamides. bg.ac.rsresearchgate.net This method highlights how a basic catalyst can facilitate rapid and efficient ring formation under optimized conditions. bg.ac.rs Similarly, piperidine, a secondary amine, is frequently employed as a catalyst for the synthesis of related 2-oxo-1,2-dihydropyridine-3-carbonitriles. jst.go.jpnih.gov
In the pursuit of greener and more efficient synthetic protocols, solid catalysts have been investigated. Basic aluminum oxide (Al2O3) has been utilized as a clean, solvent-free catalyst for a one-pot, three-component reaction to produce 2-pyridone derivatives with high yields. jmaterenvironsci.com This approach offers advantages such as ease of handling, simplified workup, and environmental friendliness. jmaterenvironsci.com The choice of base and reaction conditions can also be critical for regioselectivity. In the condensation of malonodinitrile with β-ketoesters, the use of a base like sodium methoxide (B1231860) is standard, and the pH of the medium can influence which isomer is ultimately formed. rsc.org
Beyond traditional base catalysis, advanced transition-metal catalytic systems are employed for the functionalization and synthesis of complex 2-pyridone derivatives. These methods provide access to a wider diversity of structures. nih.gov Palladium/norbornene (Pd/NBE) cooperative catalysis, known as the Catellani reaction, is a powerful tool for the dual functionalization of iodinated 2-pyridones. nih.gov Copper(I) iodide (CuI) has been used to catalyze the N-arylation of 2-pyridones, showing remarkable chemoselectivity for N- versus O-arylation. organic-chemistry.org For other transformations, rhodium and gold catalysts have been developed. Chiral dirhodium complexes can catalyze the asymmetric synthesis of N-substituted 2-pyridones, while cationic gold(I) catalysts enable the rapid assembly of substituted 2-pyridones via cycloisomerization. organic-chemistry.orgnih.govcolab.ws
Table 1: Overview of Catalytic Systems in the Synthesis of 2-Pyridone Scaffolds
| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages |
| Base Catalysts | Potassium Hydroxide (KOH) | Cyclocondensation | Effective with microwave assistance, rapid. bg.ac.rsresearchgate.net |
| Piperidine | Cyclocondensation | Common and effective for multicomponent reactions. jst.go.jpnih.gov | |
| Basic Alumina (Al2O3) | One-pot multicomponent reaction | Green chemistry approach, solvent-free, high yields. jmaterenvironsci.com | |
| Sodium Methoxide (NaOMe) | Condensation/Cyclization | Controls reaction pathway and regioselectivity based on pH. rsc.org | |
| Transition Metal Catalysts | Palladium/Norbornene (Pd/NBE) | Dual C-H functionalization | Access to highly substituted, diverse derivatives. nih.gov |
| Copper(I) Iodide (CuI) | N-arylation | High chemoselectivity for N-arylation over O-arylation. organic-chemistry.org | |
| Dirhodium complexes | Asymmetric dearomatization | Provides enantioselective control for chiral pyridones. nih.govcolab.ws | |
| Gold(I) complexes | Cycloisomerization | Rapid assembly of substituted pyridones. organic-chemistry.org |
Industrial Synthesis and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound and its precursors involves significant challenges. Key considerations include the development of scalable, safe, and cost-effective processes. Modern process technologies like continuous flow chemistry and automation are instrumental in achieving these goals.
Continuous Flow Reactor Applications in Production
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of chemical intermediates. researchgate.net This technology offers substantial advantages, including enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time, superior heat and mass transfer for better reaction control, and improved reproducibility. researchgate.netorganic-chemistry.org The ability to "scale-out" by running multiple reactors in parallel allows for flexible, on-demand production without the need for extensive process redesign.
The application of flow chemistry is particularly relevant for the synthesis of heterocyclic compounds. For instance, a continuous flow process was developed for the synthesis of 2-bromo-4-methylnicotinonitrile, a key precursor to nevirapine (B1678648) and structurally related to the target compound. frontiersin.org This process started from inexpensive materials and demonstrated the feasibility of producing key intermediates efficiently. frontiersin.org Studies on related nicotinonitrile syntheses have shown that continuous processes using equipment like Vapourtec reactor systems can achieve high yields, underscoring the potential for industrial-scale optimization. bg.ac.rs The integration of supported reagents and catalysts into packed-bed reactors within a flow system can further streamline synthesis by combining reaction and purification steps, thereby reducing waste and processing time. nih.govnih.gov
Automation in Synthetic Processes
Automation is a critical component of modern chemical manufacturing, working synergistically with continuous flow systems to enhance efficiency and ensure consistent product quality. ambeed.com In the industrial production of nicotinonitrile derivatives, automation is applied to precisely control reaction parameters such as temperature, pressure, flow rate, and residence time. bg.ac.rs
Automated platforms can integrate in-line monitoring and analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to provide real-time data on reaction progress and purity. bg.ac.rs This allows for immediate adjustments to maintain optimal conditions and ensure the final product meets quality specifications. Furthermore, automated synthesis systems have been developed for the modular and rapid production of complex heterocyclic scaffolds related to the target compound, demonstrating the power of combining flow chemistry with robotic handling to accelerate the discovery and production of new chemical entities. ambeed.com The development of advanced automation tools is a continuing focus in the field of flow chemistry. rsc.org
Raw Material Sourcing and Sustainability in Industrial Production
The economic viability and environmental impact of industrial chemical production are heavily dependent on raw material sourcing and the sustainability of the synthetic process. For a compound like this compound, this involves selecting readily available, low-cost starting materials and designing synthetic routes with high atom economy.
Chemical Reactivity and Mechanistic Studies of 6 Hydroxy 4 Methylnicotinonitrile
Oxidation Pathways and Product Characterization
The oxidation of nicotinonitrile derivatives can lead to a range of products depending on the reagents and conditions employed. While specific studies on the direct oxidation of 6-Hydroxy-4-methylnicotinonitrile are not extensively detailed in the available literature, related reactions on similar structures provide insight into potential pathways. For instance, the oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates, which contain a substituted pyridine (B92270) ring, using a Dimethyl sulfoxide (B87167) (DMSO)–HCl system did not yield the expected isothiazolopyridines. Instead, the reaction resulted in acidification products, specifically diastereomeric 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]-3′-carboxamides. This suggests that the nicotinonitrile core, under these oxidative conditions, can direct the reaction towards complex structural rearrangements rather than simple oxidation of the sulfur-containing substituent. Further research has explored copper-catalyzed oxidation reactions in the presence of azides, leading to the formation of NO2-substituted 1,2,3-triazoles, highlighting a pathway that overcomes the typical elimination of HNO2.
The table below summarizes the observed oxidation reaction of a related spiro-pyridine compound.
| Reactant | Reagents/Conditions | Products | Citation |
|---|---|---|---|
| Spiro[indole-3,4′-pyridine]-2′-thiolates | DMSO-HCl system | Diastereomeric 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]-3′-carboxamides |
Reduction Pathways and Product Characterization
The reduction of the functional groups on the this compound ring offers pathways to various derivatives. The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent used. For example, studies on the related compound 2-Hydroxy-4-methoxy-6-methylnicotinonitrile have shown that treatment with Raney nickel and hydrazine (B178648) monohydrate can effectively reduce the nitrile. Furthermore, the reduction of related azido-substituted nicotinonitriles provides a route to aminopyridines. The sequential reduction and acylation of 2,6-diazido-4-methylnicotinonitrile derivatives have been shown to yield N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides. This highlights the selective reactivity possible within this class of compounds.
The table below outlines a key reduction reaction on a related nicotinonitrile derivative.
| Reactant | Reagents/Conditions | Product Type | Citation |
|---|---|---|---|
| 2-Hydroxy-4-methoxy-6-methylnicotinonitrile | Raney Nickel, Hydrazine monohydrate | Reduced nitrile derivative | |
| 2,6-Diazido-4-methylnicotinonitrile derivatives | Sequential reduction and acylation | N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides |
Diverse Substitution Reactions and Their Scope
The this compound scaffold is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Investigations into 6-hydroxy-substituted derivatives of 3-cyano-4-methyl-2(1H)-pyridones have explored chlorination and nitration reactions. These reactions produce polychloro- and nitro-substituted 3-cyano-4-methylpyridines, which are valuable synthons for creating polyhalo- and nitro-substituted nicotinic acids and their amides. The reactivity is influenced by the existing substituents on the pyridine ring, which direct the position of incoming electrophiles or nucleophiles. For example, in the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the malononitrile (B47326) dimer, nucleophilic substitution occurs regioselectively at the C-6 position.
The table below summarizes key substitution reactions investigated for related nicotinonitrile derivatives.
| Reactant Class | Reaction Type | Products | Citation |
|---|---|---|---|
| 6-hydroxy-substituted 3-cyano-4-methyl-2(1H)-pyridones | Electrophilic Substitution (Chlorination, Nitration) | Polychloro- and nitro-substituted 3-cyano-4-methylpyridines | |
| 2,6-dichloro-4-methylnicotinonitrile | Nucleophilic Substitution | 6-substituted nicotinonitrile derivatives |
Fragmentation Pathways under Electron Impact
While a specific, publicly available electron ionization (EI) mass spectrum for this compound is not readily found, the fragmentation pathways can be inferred from studies on closely related compounds, such as derivatives of 6-hydroxy- and 6-methyl-substituted 3-cyano-4-methyl-2(1H)-pyridones. researchgate.net The fragmentation of these and other substituted pyridines typically follows predictable patterns involving the loss of small, stable neutral molecules and radicals.
For this compound, which exists in tautomeric equilibrium with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the molecular ion peak (M⁺˙) would be the first species formed. Subsequent fragmentation would likely proceed through several key pathways:
Loss of Carbon Monoxide (CO): The pyridone tautomer can readily lose a molecule of carbon monoxide, a common fragmentation pathway for cyclic ketones and lactams.
Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group at the C4 position would result in a stable [M-15]⁺ ion.
Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as HCN, leading to a significant [M-27]⁺ fragment.
Combined Losses: Combinations of these primary fragmentation steps can also occur, leading to ions corresponding to [M-CO-CH₃]⁺, [M-CO-HCN]⁺, and other smaller fragments.
The relative intensities of these fragment ions would depend on their stability. Resonance stabilization of the resulting cationic species plays a crucial role in directing the fragmentation cascade.
To illustrate the expected fragmentation, a hypothetical fragmentation table is presented below. The m/z values are calculated based on the molecular weight of this compound (C₇H₆N₂O), which is 134.14 g/mol .
| Fragment Ion | Proposed Structure/Loss | m/z (integer mass) |
| [C₇H₆N₂O]⁺˙ | Molecular Ion | 134 |
| [C₆H₆N₂]⁺˙ | Loss of CO | 106 |
| [C₆H₃N₂O]⁺ | Loss of •CH₃ | 119 |
| [C₆H₅NO]⁺˙ | Loss of HCN | 107 |
| [C₅H₃N]⁺˙ | Loss of CO and HCN | 79 |
| [C₅H₅N₂]⁺ | Loss of CO and •CH₃ | 91 |
This table is predictive and based on the general fragmentation patterns of related substituted pyridines.
Studies on Intermediate Species and Transition States
The study of reaction intermediates and transition states is fundamental to understanding the mechanism of any chemical reaction. For this compound, while specific experimental or computational studies detailing these transient species are not extensively documented in public literature, we can draw parallels from related synthetic methodologies and computational chemistry studies on similar heterocyclic systems.
Intermediates in Synthesis:
The synthesis of substituted nicotinonitriles often involves multi-step reactions where intermediate compounds can sometimes be isolated or are proposed to exist. For instance, the synthesis of the related compound 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile proceeds through a key intermediate, 4,6-dimethyl-3-carbonitryle-2-pyridone , which is structurally analogous to the pyridone tautomer of this compound. researchgate.net This suggests that in the synthesis of this compound itself, a precursor molecule that undergoes cyclization and subsequent functional group manipulation would likely form a stable pyridone intermediate.
Transition States in Reactions:
Transition states are high-energy, short-lived configurations along a reaction coordinate that connect reactants to intermediates or products. Their structures are typically elucidated through computational methods, such as Density Functional Theory (DFT). For reactions involving nicotinonitrile derivatives, computational studies have been employed to explore plausible mechanistic pathways. nih.govbohrium.com These studies can calculate the energy barriers for different reaction steps, thereby identifying the rate-determining transition state.
For example, in a hypothetical nucleophilic substitution reaction at the 6-position of a precursor to this compound, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. The geometry and energy of this transition state would be influenced by factors such as the nature of the solvent, the nucleophile, and the substituents on the pyridine ring.
Computational analyses of related reactions, such as the [3+2] cycloaddition of nitrile N-oxides, have shown that transition states can be located and their energetics calculated to predict regioselectivity and reaction mechanisms. mdpi.com Similar computational approaches could be applied to understand the reactivity of this compound, for instance, in its potential reactions as a nucleophile (via the hydroxyl group) or an electrophile.
Advanced Spectroscopic and Structural Elucidation of 6 Hydroxy 4 Methylnicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 6-Hydroxy-4-methylnicotinonitrile. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment can be achieved. For many related heterocyclic compounds, techniques including ¹H, ¹³C DEPTQ, ¹H-¹³C HSQC, and ¹H-¹³C HMBC are standard for structural confirmation. researchgate.netdntb.gov.ua
One-dimensional NMR spectra offer the initial and fundamental data for structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum shows the number of unique carbon atoms.
¹H NMR: The proton NMR spectrum for the major tautomer, 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is expected to show distinct signals for the methyl group protons, the vinylic proton on the pyridine (B92270) ring, and an exchangeable proton (N-H or O-H). The methyl group (CH₃) typically appears as a singlet, while the ring proton's multiplicity depends on its coupling with other protons.
¹³C NMR and DEPTQ: A standard ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment further differentiates between carbon types (C, CH, CH₂, and CH₃). For this compound, this would distinguish the methyl carbon, the quaternary carbons of the pyridine ring, the carbon bearing a proton (CH), the nitrile carbon (C≡N), and the carbonyl carbon (C=O) in the pyridone tautomer.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Pyridone Tautomer
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | DEPTQ Signal |
|---|---|---|---|
| CH₃ | ~2.2 - 2.5 | ~18 - 25 | Positive (CH₃) |
| C₅-H | ~6.0 - 6.5 | ~105 - 115 | Positive (CH) |
| N-H | Broad, variable | - | - |
| C-CN | - | ~90 - 100 | Quaternary (C) |
| CN | - | ~115 - 120 | Quaternary (C) |
| C-CH₃ | - | ~150 - 160 | Quaternary (C) |
| C-OH | - | ~160 - 165 | Quaternary (C) |
| C=O | - | ~170 - 180 | Quaternary (C) |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between protons and carbons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. For this compound, it would show a clear correlation between the methyl protons and the methyl carbon, as well as between the vinylic C₅-H proton and the C₅ carbon.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH). This is vital for mapping the connectivity of the entire molecule. Key expected correlations would include:
The methyl protons showing correlations to the C4 and C5 carbons of the ring.
The C₅-H proton showing correlations to the C3 (nitrile-bearing), C4 (methyl-bearing), and C6 (oxo-bearing) carbons.
The exchangeable N-H proton showing correlations to adjacent carbons like C2 and C6, confirming the pyridone structure.
These 2D NMR experiments, when used in combination, provide unambiguous evidence for the connectivity of the atoms within the molecule. researchgate.netdntb.gov.ua
This compound can exist in different tautomeric forms, primarily the 6-hydroxypyridine form and the 6-pyridone form (also named 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). nih.gov NMR spectroscopy is a powerful tool for identifying the predominant tautomer in a given solvent, as the chemical environment of the nuclei changes significantly between forms. mdpi.com
The pyridone tautomer is generally the more stable form for 2- and 6-hydroxypyridines. Key NMR evidence for the predominance of the pyridone form includes:
The presence of a signal in the ¹H NMR spectrum corresponding to an N-H proton rather than an O-H proton, which can often be confirmed by HMBC correlations to ring carbons.
The ¹³C chemical shift of C6, which would appear further downfield (characteristic of a carbonyl carbon) in the pyridone form compared to the upfield shift expected for a carbon bearing a hydroxyl group in the hydroxypyridine form.
Dynamic NMR studies at varying temperatures can also provide insight into the kinetics of the tautomeric interconversion. mdpi.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the parent molecule, which in turn can be used to deduce its elemental formula. This technique is routinely used to confirm the identity of newly synthesized compounds. rsc.orgrsc.orgmdpi.com For this compound, the molecular formula is C₇H₆N₂O. HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ and confirm its experimentally measured mass against the calculated exact mass, providing strong evidence for the correct molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₆N₂O | [M+H]⁺ | 135.0553 |
| C₇H₆N₂O | [M+Na]⁺ | 157.0372 |
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) and operated in tandem mode (MS/MS), is a powerful method for identifying and structuring elucidating degradation products. nih.gov In this process, the parent molecule is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown substances, such as products formed during stability studies or metabolism.
For this compound, analysis of degradation products would involve:
Separating the degradation products from the parent compound using LC.
Determining the molecular weight of each product using MS.
Selecting the parent ion of a degradation product and subjecting it to fragmentation (MS/MS).
Analyzing the resulting fragmentation pattern to deduce the structure of the degradation product, for example, identifying the loss of the nitrile group or modifications to the pyridine ring.
This methodology is crucial for understanding the stability and potential transformation pathways of the compound under various conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique molecular fingerprint. While a specific, publicly available IR spectrum for this compound is not readily found, its characteristic absorption bands can be predicted based on the analysis of structurally similar compounds, such as substituted hydroxypyridines and nitriles.
The key functional groups in this compound are the hydroxyl (-OH) group, the nitrile (C≡N) group, the pyridine ring, and the methyl (-CH₃) group. Each of these will produce distinct absorption bands in the IR spectrum.
Hydroxyl (-OH) Group: The O-H stretching vibration is highly characteristic and typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. sielc.com In solid-state or concentrated samples, hydrogen bonding between molecules can cause significant broadening of this peak. For related compounds like 3-hydroxypyridine (B118123), this band is a dominant feature. sielc.com
Nitrile (C≡N) Group: The stretching vibration of the carbon-nitrogen triple bond is found in a relatively uncongested region of the spectrum, typically between 2210-2260 cm⁻¹. This peak is usually sharp and of medium intensity. For comparison, the IR spectrum of 4-methylbenzonitrile shows a distinct C≡N stretch in this range.
Pyridine Ring (C=C and C=N bonds): Aromatic rings, including the pyridine ring, exhibit several characteristic stretching vibrations. These C=C and C=N stretching bands typically appear in the 1400-1650 cm⁻¹ region. Substituted 2-hydroxypyridines, for instance, show a skeletal stretching band near 1640 cm⁻¹. bldpharm.com Multiple sharp bands are expected in this fingerprint region, reflecting the specific substitution pattern of the ring.
Methyl (-CH₃) Group: The C-H bonds of the methyl group will give rise to stretching and bending vibrations. The asymmetric and symmetric stretching vibrations are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations appear in the 1375-1450 cm⁻¹ range.
The expected IR absorption bands for this compound are summarized in the table below.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Nitrile | C≡N Stretch | 2210 - 2260 | Medium, Sharp |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 | Medium to Strong, Sharp |
| Methyl | C-H Stretch | 2850 - 2960 | Medium |
| Methyl | C-H Bend | 1375 - 1450 | Medium |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been publicly detailed, extensive crystallographic data exists for closely related nicotinonitrile derivatives, allowing for a well-founded prediction of its structural characteristics. bldpharm.comresearchgate.netrsc.org
A crucial aspect of hydroxypyridines is their potential for tautomerism. For this compound, it can exist in equilibrium with its pyridone tautomer, 6-oxo-1,6-dihydro-4-methylnicotinonitrile. However, for 3-hydroxypyridine, the hydroxy form is known to be significantly more stable. sielc.com The predominant tautomer in the solid state will be revealed by XRD. A closely related compound, 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, has been analyzed by X-ray diffraction, providing valuable comparative data. universiteitleiden.nl
Based on the analysis of numerous substituted nicotinonitriles, the following crystallographic parameters can be anticipated for this compound: bldpharm.comsielc.com
Crystal System and Space Group: Nicotinonitrile derivatives commonly crystallize in monoclinic or orthorhombic systems. rsc.org Common space groups include P2₁/c, P2₁2₁2₁, and Pna2₁. rsc.orgunil.ch
Intermolecular Interactions: The presence of the hydroxyl group and the pyridine nitrogen atom makes hydrogen bonding a dominant feature in the crystal packing. Strong O-H···N hydrogen bonds are expected, linking molecules into chains, dimers, or more complex networks. sielc.com These interactions are critical in stabilizing the crystal lattice. Weaker C-H···O and C-H···N interactions, as well as π–π stacking between the pyridine rings, are also likely to be present, further influencing the molecular packing. rsc.org
The table below summarizes the expected crystallographic data for this compound, extrapolated from known structures of its analogs.
| Parameter | Expected Value/Features | Reference Compound Example |
| Crystal System | Monoclinic or Orthorhombic | 2-Methoxy-4,6-diphenylnicotinonitrile (Orthorhombic) rsc.org |
| Space Group | P2₁/c, P2₁2₁2₁, etc. | 2-Methoxy-4,6-diphenylnicotinonitrile (P2₁2₁2₁) rsc.org |
| Key Bond Lengths (Å) | C-C (ring): ~1.39, C-N (ring): ~1.34, C≡N: ~1.14, C-O: ~1.36 | General values from related structures sielc.com |
| Dominant Intermolecular Forces | O-H···N Hydrogen Bonds | 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile (N-H···N bonds) sielc.com |
| Secondary Interactions | π–π stacking, C-H···O/N bonds | N′-hydroxypyrimidine-2-carboximidamide (π–π stacking distance ~3.6 Å) |
Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., LC-MS, HPLC)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of chemical compounds, making them essential for assessing the purity of this compound and analyzing it within complex mixtures. Commercial suppliers of this compound confirm its characterization by techniques including HPLC and LC-MS, indicating that established methods for its analysis exist. bldpharm.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target compound from impurities that may arise during synthesis, such as starting materials, by-products, or isomers. For polar, ionizable compounds like hydroxypyridines, reversed-phase (RP) HPLC is the most common approach. sielc.comsielc.com
A typical RP-HPLC setup for analyzing this compound would involve:
Stationary Phase: A C18 or C8 silica-based column is generally effective. These nonpolar stationary phases interact with the compound based on its hydrophobicity.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid to control ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. sielc.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with different polarities.
Detection: A UV detector is highly suitable, as the pyridine ring is a strong chromophore that absorbs UV light, typically in the range of 254-280 nm. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. After the components of a mixture are separated by the HPLC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This technique not only confirms the purity of the target compound but also provides its molecular weight, which is a critical piece of identifying information. Furthermore, tandem MS (MS/MS) can be used to fragment the molecule, yielding structural information that can be used to identify unknown impurities or metabolites. researchgate.netunil.ch For this compound (Molecular Formula: C₇H₆N₂O), the expected [M+H]⁺ ion would be observed at an m/z of approximately 135.14.
The table below outlines a representative set of conditions for the analysis of this compound by HPLC and LC-MS.
| Parameter | HPLC | LC-MS |
| Technique | High-Performance Liquid Chromatography | Liquid Chromatography-Mass Spectrometry |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Detector | UV (e.g., at 270 nm) | Mass Spectrometer (e.g., ESI in positive mode) |
| Primary Use | Purity assessment, Quantification | Purity assessment, Molecular weight confirmation, Impurity identification |
Theoretical and Computational Chemistry of 6 Hydroxy 4 Methylnicotinonitrile
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. redalyc.org This method is used to optimize molecular geometry, predict vibrational frequencies, and calculate various electronic properties. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d), provide reliable data that correlates well with experimental findings. researchgate.netresearchgate.net These calculations can determine key quantum chemical descriptors that help in understanding the molecule's stability and reactivity. researchgate.net
Table 1: Key Molecular Properties of Nicotinonitrile Derivatives Calculated by DFT
| Property | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicts susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and molecular stability. A smaller gap suggests higher reactivity. researchgate.net |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify reactive sites (nucleophilic and electrophilic centers). |
This table is illustrative, based on typical DFT analyses of related heterocyclic compounds.
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds within a molecule. uni-muenchen.deresearchgate.net It transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uba.ar A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. uni-muenchen.de These interactions represent hyperconjugation, the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For substituted pyridines, NBO analysis can reveal how hyperconjugation between substituents (like methyl or hydroxyl groups) and the pyridine ring alters electron density and influences the molecule's reactivity.
Table 2: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Significance |
|---|---|---|---|
| LP (O) | σ* (C-C) | n → σ* | Delocalization of lone pair electrons from the oxygen of the hydroxyl group to an adjacent anti-bonding orbital. |
| σ (C-H) | π* (C=N) | σ → π* | Hyperconjugation from a C-H bond of the methyl group to an anti-bonding orbital of the pyridine ring. |
This table represents typical hyperconjugative interactions that would be investigated for 6-Hydroxy-4-methylnicotinonitrile using NBO analysis.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.com MD simulations can provide a detailed view of a molecule's dynamic behavior, its conformational flexibility, and its interactions with its environment, such as a solvent or a biological receptor. nih.govlivecomsjournal.org
In silico Analysis of Biological Activity
In silico methods are widely used to predict the biological activity of chemical compounds, thereby streamlining the drug discovery process by identifying promising candidates for further experimental testing.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This technique is instrumental in structure-based drug design, helping to predict the binding affinity and mode of interaction.
Derivatives of nicotinonitrile have been studied for their potential to interact with various biological targets. Docking studies have been performed to evaluate their binding affinity against enzymes like kinases and bacterial regulator proteins such as PqsR. researchgate.net For instance, studies on related diazido-methylnicotinonitrile derivatives identified binding energies ranging from -5.8 to -8.2 kcal/mol against the PqsR protein of Pseudomonas aeruginosa. researchgate.net Similarly, other nicotinic compounds have been evaluated as potential inhibitors of enzymes like 15-prostaglandin dehydrogenase. These studies provide a framework for investigating this compound against similar or different biological targets to predict its potential as an inhibitor or modulator.
Table 3: Representative Biological Targets and Docking Results for Related Nicotinonitrile Compounds
| Compound Class | Biological Target | Docking Software | Predicted Binding Energy (kcal/mol) | Potential Effect |
|---|---|---|---|---|
| Diazido-methylnicotinonitrile derivatives | PqsR of P. aeruginosa | Not Specified | -5.8 to -8.2 researchgate.net | Antibacterial |
| Nicotinonitrile derivatives | Kinases | AutoDock Vina | Not Specified | Enzyme Inhibition |
| Spiro[indole-pyridine] derivatives | Transcriptional regulator protein PqsR dntb.gov.ua | Not Specified | Not Specified | Antibacterial |
This table summarizes findings for related compounds to illustrate the application of molecular docking.
Beyond predicting binding affinity, molecular docking and subsequent MD simulations are crucial for elucidating the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For nicotinic compounds, the hydroxyl group is often a key feature in forming specific interactions. For example, in a study comparing nicotine (B1678760) and its metabolite 6-hydroxy-L-nicotine, the hydroxyl group of the latter was found to form an additional hydrogen bond with a tyrosine residue (Y185) in the acetylcholine (B1216132) binding protein, leading to a tighter bond. mdpi.com For this compound, computational analysis would similarly focus on how its hydroxyl, nitrile, and methyl groups, along with the pyridine ring's nitrogen, engage with the amino acid residues in the active site of a target protein. Predicting these binding modes is essential for understanding the compound's mechanism of action and for designing more potent and selective analogs. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
The prediction of spectroscopic properties through computational methods is a powerful tool in modern chemistry, offering insights into molecular structure and electronic environments. For this compound, while specific experimental and theoretical studies on its NMR spectra are not extensively available in peer-reviewed literature, its ¹H and ¹³C NMR chemical shifts can be estimated using established online prediction tools. These tools utilize large databases of known chemical shifts and employ algorithms, often based on machine learning or empirical models, to calculate the spectra for a given structure.
One such tool, NMRDB.org, provides predictions for ¹H and ¹³C NMR spectra based on a submitted chemical structure. The predicted values are calculated using methods that may include neural networks and analysis of hierarchical ordering of spherical environments around atoms (HOSE codes). It is important to note that these are theoretical predictions and may differ from experimental values. The accuracy of these predictions is generally good for common organic molecules but can vary.
The predicted NMR data for this compound, as generated by NMRDB.org, is presented below. The numbering of the atoms for the purpose of these predictions is illustrated in the accompanying image.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR spectrum for this compound reveals distinct signals for the protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring, such as the electron-withdrawing nitrile group and the electron-donating hydroxyl and methyl groups.
| Atom Number | Predicted Chemical Shift (ppm) |
| H on C2 | 8.0 |
| H on C5 | 6.3 |
| H in -CH₃ | 2.2 |
| H in -OH | 11.9 |
Data generated using NMRDB.org
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR spectrum provides information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the nature of the atoms they are bonded to.
| Atom Number | Predicted Chemical Shift (ppm) |
| C2 | 149.3 |
| C3 | 108.3 |
| C4 | 155.1 |
| C5 | 110.1 |
| C6 | 163.6 |
| C in -CN | 117.8 |
| C in -CH₃ | 20.3 |
Data generated using NMRDB.org
The provided tables offer a theoretical baseline for the NMR spectroscopic characterization of this compound. Experimental verification of these predicted values would be essential for a definitive assignment of the NMR signals.
Applications of 6 Hydroxy 4 Methylnicotinonitrile in Chemical Synthesis and Other Fields
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups on the 6-Hydroxy-4-methylnicotinonitrile scaffold makes it an important precursor in multi-step synthetic pathways. Through targeted chemical modifications, it can be converted into a range of substituted pyridines that are essential for the construction of larger, more complex molecules with specific biological or material properties.
Precursor for Pharmaceutical Intermediates (e.g., Nevirapine (B1678648) precursors)
A significant application of derivatives of this compound lies in the pharmaceutical industry, particularly in the synthesis of antiviral drug precursors. The compound is a key starting material for producing intermediates of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.
The synthetic pathway involves the conversion of a derivative, specifically 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, into 2,6-Dichloro-4-methylnicotinonitrile (B1293653) chemicalbook.com. This dichlorinated intermediate is a crucial building block in the subsequent steps of Nevirapine synthesis.
Table 1: Synthesis of Nevirapine Intermediate from this compound Derivative
| Starting Material | Reagents | Product | Application |
| 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Phosphorus oxychloride | 2,6-Dichloro-4-methylnicotinonitrile | Intermediate for Nevirapine |
This transformation highlights the importance of this compound derivatives in providing access to complex pharmaceutical agents.
Building Block for Agrochemicals (e.g., Pesticides, Herbicides)
The pyridine (B92270) ring is a common structural motif in many agrochemicals. Derivatives of this compound have been explored for the development of new plant growth regulators. Research has shown that 2,6-diazido-4-methylnicotinonitrile derivatives, which can be synthesized from the corresponding dichloro- precursor, exhibit potential as novel plant growth regulators researchgate.net. The introduction of azide (B81097) groups into the pyridine ring can lead to compounds with interesting biological activities relevant to agriculture.
Table 2: Agrochemical Potential of this compound Derivatives
| Derivative | Potential Application |
| 2,6-diazido-4-methylnicotinonitrile | Plant growth regulator |
Further research in this area could lead to the development of new and effective agrochemical products based on this versatile chemical scaffold.
Synthesis of Specialty Chemicals and Fine Chemicals
The reactivity of this compound and its derivatives allows for their use as synthons in the production of a variety of specialty and fine chemicals. For instance, polychloro- and nitro-substituted 3-cyano-4-methylpyridines, which can be derived from 6-hydroxy-4-methyl-2(1H)-pyridones, are valuable intermediates for synthesizing polyhalo- and nitro-substituted nicotinic acids and their amides researchgate.net. These compounds have applications in various fields, including materials science and as precursors for other complex organic molecules.
The ability to introduce different functional groups onto the pyridine ring of this compound makes it a valuable platform for creating a diverse range of fine chemicals with tailored properties.
Catalytic Applications and Ligand Design
The nitrogen atom in the pyridine ring of this compound and its derivatives possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is the basis for its exploration in the design of ligands for transition-metal complexes and in catalysis.
Design of Ligands for Transition-Metal Complexes
Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals iucr.orgwikipedia.orgwikiwand.comsemanticscholar.org. These complexes have diverse applications, including in catalysis, materials science, and as models for biological systems. The substituents on the pyridine ring, such as the hydroxyl, methyl, and nitrile groups in this compound, can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and stability iucr.org. While specific studies on this compound as a ligand are not extensively documented, the general principles of pyridine coordination chemistry suggest its potential in this area.
Table 3: General Features of Pyridine Derivatives as Ligands
| Feature | Description |
| Coordination Site | The nitrogen atom of the pyridine ring acts as a Lewis base. |
| Tunability | Substituents on the ring modify the ligand's electronic and steric properties. |
| Applications of Complexes | Catalysis, materials science, and bioinorganic chemistry. |
Exploration in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds libretexts.orglibretexts.org. Pyridine-containing molecules can act as ligands for the palladium catalyst, influencing its activity and selectivity acs.org. Moreover, hydroxypyridines can participate directly in palladium-catalyzed reactions organic-chemistry.org. Although there is no specific research detailing the use of this compound in palladium catalysis, its structure suggests potential roles either as a ligand to modify the catalyst's properties or as a substrate in cross-coupling reactions. Further investigation is needed to explore these possibilities.
Applications in Advanced Materials Science Research
While direct, large-scale industrial use of this compound in commercial polymers and coatings is not yet widely documented, its chemical functionalities suggest significant potential as a monomer or a modifying agent. The presence of a hydroxyl group allows for esterification or etherification reactions, which are fundamental in the synthesis of polyesters and polyethers. These polymers are mainstays in the coatings, adhesives, and plastics industries.
Furthermore, the nitrile (cyano) group can be subjected to various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions, or it can be reduced to an amine, providing a different reactive site for polymer chain growth. The pyridine ring itself can influence the final properties of a polymer, potentially enhancing its thermal stability, conductivity, or ability to coordinate with metal ions.
The potential applications of this compound as a building block for polymers are summarized in the table below:
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Class | Potential Applications |
| Hydroxyl (-OH) | Esterification, Etherification | Polyesters, Polyethers | Coatings, Adhesives, Fibers |
| Cyano (-CN) | Hydrolysis then polymerization, Reduction then polymerization | Polyamides, Polyimines | High-performance plastics, Membranes |
| Pyridine Ring | Coordination polymerization | Metal-containing polymers | Catalysts, Conductive materials |
Research in this area is focused on synthesizing and characterizing novel polymers that incorporate this nicotinonitrile derivative to achieve enhanced properties such as improved thermal resistance, specific optical characteristics, or tailored surface properties for advanced coatings.
A significant area of application for this compound and its derivatives is in the synthesis of functional dyes, particularly solvatochromic azo dyes. These dyes are of interest due to their ability to change color in response to the polarity of the solvent, a property that is valuable in sensor technology and as probes for studying chemical environments.
Recent research has demonstrated the synthesis of novel azo dyes by using derivatives of this compound as coupling components. Specifically, 3-cyano-6-hydroxy-4-methyl-2-pyridone, a closely related compound, has been used to create 5-(hydroxy substituted phenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridone dyes. researchgate.netdoaj.org These dyes exhibit interesting solvatochromic behavior, which is attributed to the existence of azo-hydrazone tautomerism. researchgate.net The equilibrium between the azo and hydrazone forms is influenced by the solvent's polarity, leading to the observed color changes.
The synthesis of these dyes typically involves a diazo coupling reaction. researchgate.net The study of their spectroscopic properties in various solvents provides insights into the intramolecular and intermolecular interactions that govern their solvatochromic and halochromic (pH-sensitive color change) properties.
The following table summarizes the solvatochromic properties of a synthesized azo dye derived from a 6-hydroxy-4-methyl-2-pyridone structure in different solvents:
| Solvent | Polarity | Absorption Maximum (λmax) | Observed Color |
| Chloroform | Low | Lower Wavelength | Yellow/Orange |
| Ethanol (B145695) | High | Higher Wavelength | Red/Violet |
| DMSO | High | Higher Wavelength | Red/Violet |
The development of such dyes from this compound opens up possibilities for their use in creating smart materials, sensors, and nonlinear optical devices. The π-conjugated system of the resulting azo dyes is crucial for their electronic and optical properties.
The molecular structure of this compound makes it an excellent candidate for use as a ligand in the construction of metal-organic frameworks (MOFs) and as a building block for supramolecular assemblies. MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The pyridine nitrogen and the hydroxyl oxygen of this compound can both act as coordination sites for metal ions, allowing it to function as a linker in the formation of these frameworks.
By carefully selecting the metal centers and modifying the nicotinonitrile ligand, it is possible to design MOFs with tailored pore sizes, surface areas, and chemical functionalities. These materials have potential applications in gas storage and separation, catalysis, and chemical sensing. While specific MOFs based on this compound are still an emerging area of research, the fundamental principles of MOF chemistry strongly support its potential in this field.
In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination are used to build large, well-defined molecular assemblies. The hydroxyl group and the aromatic pyridine ring of this compound can participate in hydrogen bonding and π-stacking interactions, respectively. This allows for the self-assembly of complex supramolecular structures. These structures can have applications in areas such as molecular recognition, drug delivery, and the development of new materials with dynamic properties.
The potential of this compound in these advanced fields is summarized below:
| Field | Role of this compound | Key Interactions | Potential Applications |
| Metal-Organic Frameworks | Organic Ligand/Linker | Metal-ligand coordination | Gas storage, Catalysis, Sensing |
| Supramolecular Chemistry | Building Block | Hydrogen bonding, π-π stacking | Molecular recognition, Nanomaterials |
Further research into the coordination chemistry and self-assembly behavior of this compound is expected to lead to the development of novel functional materials with a wide range of applications in materials science.
Biological Activity Research and Mechanistic Insights of 6 Hydroxy 4 Methylnicotinonitrile Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effects
Investigation of Molecular Mechanisms of Action
The biological effects of 6-Hydroxy-4-methylnicotinonitrile are rooted in its interactions at the molecular level. Research has focused on how this compound interacts with specific biological targets, its influence on enzyme activity, and its ability to modulate biochemical pathways.
Interactions with Specific Enzymes or Receptors
The structure of this compound, featuring hydroxyl, methyl, and nitrile functional groups, allows it to interact with various biological molecules, including enzymes and receptors. ontosight.ai The presence of these groups can contribute to the compound's binding affinity and specificity to these targets. For instance, derivatives of nicotinonitrile have been studied for their ability to interact with biological targets, which is a key aspect of their potential pharmacological applications. ontosight.ai The specific interactions can lead to the inhibition or activation of these molecules, thereby influencing cellular processes.
Enzyme Inhibition or Activation Studies (in vitro)
In vitro studies have demonstrated that this compound and its derivatives can act as enzyme inhibitors. Some reports indicate that these compounds can inhibit enzymes crucial to metabolic pathways, which in turn affects cellular signaling and other processes. While specific enzyme inhibition data for this compound is not extensively detailed in the provided results, related nicotinonitrile compounds have been investigated for their enzyme inhibitory potential. For example, a related pyrimidine (B1678525) derivative was found to be a potent inhibitor of xanthine (B1682287) oxidase in vitro. nih.gov This suggests that the nicotinonitrile scaffold can be a basis for developing enzyme inhibitors.
Modulation of Biochemical Pathways
By interacting with enzymes and receptors, this compound has the potential to modulate various biochemical pathways. Research suggests that nicotinonitrile derivatives can influence pathways involved in inflammation and cancer progression. The modulation of these pathways is a critical aspect of the compound's observed biological activities. For instance, the inhibition of specific enzymes can lead to a cascade of effects within a biochemical pathway, altering cellular functions.
Antimicrobial Activity Studies (in vitro)
In vitro studies have indicated that this compound and its derivatives possess antimicrobial properties. Research has shown activity against a variety of bacterial strains. Some nicotinonitrile derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
| Various bacterial strains | Antimicrobial effects observed |
Anticancer Activity Research (cellular and in vitro mechanisms)
The potential of this compound and related compounds in cancer research has been an area of investigation. Studies have explored the cytotoxic effects of these compounds against various cancer cell lines.
In vitro research has shown that certain nicotinonitrile derivatives exhibit cytotoxic effects against cancer cells. The mechanism behind this activity is thought to involve the inhibition of enzymes critical for cancer cell proliferation and survival, as well as the modulation of pathways associated with cancer progression. For example, some derivatives have been investigated for their ability to inhibit enzymes involved in DNA replication or protein synthesis within cancer cells.
Plant Growth Regulatory Effects
Derivatives of this compound have been synthesized and studied as potential plant growth regulators. researchgate.net Field studies have shown that some of these synthesized compounds can be effective growth regulators for crops like wheat. researchgate.net The application of these compounds could potentially lead to enhanced crop yields.
Antioxidant Properties (in vitro)
The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. While specific in vitro antioxidant assays for this compound are not documented in the reviewed literature, the broader class of nicotinonitrile derivatives has demonstrated significant antioxidant activity.
A recent review highlights that various nicotinonitrile derivatives exhibit potent antioxidant effects, in some cases superior to the standard antioxidant, ascorbic acid, when measured by the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) radical scavenging method. ekb.eg The presence of the cyano group on the pyridine (B92270) ring is suggested to play a role in the capacity to scavenge reactive oxygen species. ekb.eg Further studies on nicotinonitrile derivatives containing a furan (B31954) moiety have also shown promising in vitro antioxidant activities using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. ekb.eg
One study focused on nicotinonitrile-thiazole hybrids, which were synthesized and evaluated for their antioxidant capabilities using the ABTS radical cation decolorization assay. A particular hybrid, compound 6b , emerged as a highly promising antioxidant agent, displaying an inhibition activity of 86.27%. dntb.gov.ua Another research effort synthesized novel nicotinonitrile-coumarin hybrids and assessed their antioxidant activity against DPPH. bohrium.com
These findings from related compounds suggest that the nicotinonitrile scaffold is a viable pharmacophore for antioxidant activity. The specific antioxidant capacity of this compound would likely be influenced by the electronic effects of its hydroxyl and methyl substituents on the pyridine ring.
Table 1: In Vitro Antioxidant Activity of Selected Nicotinonitrile Derivatives
| Compound/Derivative Class | Assay | Key Findings | Reference |
| General Nicotinonitrile Derivatives | DPPH | Superior antioxidant activity compared to ascorbic acid was noted for some derivatives. | ekb.eg |
| Furan-containing Nicotinonitrile Derivatives | ABTS | Showed promising in vitro antioxidant activities. | ekb.eg |
| Nicotinonitrile-Thiazole Hybrid (6b ) | ABTS | Exhibited a high inhibition activity of 86.27%. | dntb.gov.ua |
| Nicotinonitrile-Coumarin Hybrids | DPPH | Evaluated for antioxidant activities. | bohrium.com |
This table presents data for structurally related nicotinonitrile derivatives due to the absence of direct experimental data for this compound.
Interaction Studies with Bacterial Regulator Proteins (e.g., PqsR of Pseudomonas aeruginosa)
Pseudomonas aeruginosa is a significant opportunistic pathogen that utilizes a complex cell-to-cell communication system, known as quorum sensing (QS), to regulate its virulence. The PqsR (also known as MvfR) protein is a key transcriptional regulator within the pqs QS system, making it an attractive target for the development of anti-virulence agents. While direct interaction studies of this compound with PqsR have not been reported, research on other nicotinonitrile-containing scaffolds indicates their potential as PqsR inhibitors.
Molecular docking studies on a series of novel 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides, which contain a nicotinonitrile-like moiety, revealed an affinity for the PqsR protein of Pseudomonas aeruginosa. The calculated binding energies for these compounds were in the range of -5.8 to -8.2 kcal/mol, suggesting a potential inhibitory interaction. mdpi.com This highlights the potential of the cyanopyridine scaffold in the design of PqsR inhibitors.
The development of PqsR inhibitors is a promising strategy to combat P. aeruginosa infections by disrupting its virulence factor production and biofilm formation. nih.gov A hit-to-lead study on a quinazolin-4(3H)-one scaffold led to the discovery of a new 1H-benzo[d]imidazole series of PqsR antagonists, demonstrating the ongoing efforts to identify diverse chemical structures that can effectively inhibit this key bacterial regulator. nih.gov Although not nicotinonitriles themselves, these studies underscore the importance of identifying new scaffolds for PqsR inhibition.
Given that the nicotinonitrile structure is a component of compounds showing affinity for PqsR, it is plausible that this compound could also interact with this bacterial regulator protein. However, experimental validation through binding assays and functional studies would be necessary to confirm this hypothesis and determine the nature and extent of such an interaction.
Table 2: Interaction of Nicotinonitrile-Related Scaffolds with PqsR of Pseudomonas aeruginosa
| Compound/Derivative Class | Method | Key Findings | Reference |
| 6′-amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides | Molecular Docking | Affinity for PqsR with binding energies of -5.8 to -8.2 kcal/mol. | mdpi.com |
This table presents data for structurally related compounds due to the absence of direct experimental data for this compound.
Historical Context and Future Research Directions
Evolution of Synthetic Routes and Methodological Advancements
The synthesis of nicotinonitrile derivatives, including 6-hydroxy-4-methylnicotinonitrile, has a rich history dating back to the early 20th century. ontosight.ai Initial methods often involved multi-step processes with moderate yields. For instance, early syntheses of the parent compound, nicotinonitrile, involved the reaction of nicotinic acid with various reagents, yielding around 50% of the desired product. ontosight.ai Over the years, significant advancements have been made to improve efficiency, yield, and sustainability.
One-pot multi-component reactions have emerged as a powerful strategy for the synthesis of substituted nicotinonitriles. These methods offer several advantages, including simplified procedures, reduced reaction times, and higher yields. For example, the synthesis of 4-substituted phenyl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones has been achieved through a one-pot reaction of 3,4-dimethoxy-acetophenone, various aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297). ekb.eg Similarly, refluxing β-dicarbonyl derivatives and malononitrile (B47326) in ethanol (B145695) with a catalytic amount of triethylamine (B128534) has been shown to produce 3-cyano-2-oxopyridine derivatives. ekb.eg
The use of microwave irradiation has also been explored as an alternative to traditional thermal heating, in some cases leading to improved reaction rates and yields. researchgate.net Furthermore, solvent-free reaction conditions have been successfully employed for the synthesis of certain nicotinonitrile derivatives, contributing to greener and more environmentally friendly processes. researchgate.net
More recent innovations focus on the use of novel catalysts and continuous flow chemistry. For instance, nanomagnetic metal-organic frameworks (MOFs) have been utilized as efficient and reusable catalysts for the synthesis of nicotinonitriles. acs.orgnih.gov Continuous flow processes offer advantages in terms of scalability, safety, and process control, and have been successfully applied to the synthesis of precursors for important pharmaceuticals like nevirapine (B1678648). beilstein-journals.orgnih.gov These continuous methods can start from inexpensive commodity chemicals and bypass intermediates required in traditional batch syntheses. beilstein-journals.orgnih.gov
A significant advancement in the synthesis of polysubstituted 2-halonicotinonitriles involves the use of enamine intermediates, which allows for high-yield production by reacting alkylidene malononitriles with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the presence of acetic anhydride (B1165640). beilstein-journals.orgnih.gov
The table below summarizes some of the key synthetic methodologies developed over time for nicotinonitrile derivatives.
| Methodology | Description | Key Advantages |
| Classical Synthesis | Multi-step reactions involving starting materials like nicotinic acid. ontosight.aiorgsyn.org | Foundational methods. |
| One-Pot Multi-component Reactions | Combining multiple reactants in a single pot to form the product. ekb.egresearchgate.net | Increased efficiency, reduced waste. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. researchgate.net | Faster reaction times. |
| Solvent-Free Synthesis | Conducting reactions without a solvent. researchgate.net | Greener, reduced environmental impact. |
| Catalysis with MOFs | Employing metal-organic frameworks as catalysts. acs.orgnih.gov | High efficiency, reusability. |
| Continuous Flow Chemistry | Performing reactions in a continuous stream. beilstein-journals.orgnih.gov | Scalability, improved safety and control. |
Emerging Research Areas and Unexplored Potential
The unique chemical structure of this compound and its derivatives makes them attractive scaffolds for further exploration in various scientific fields. Emerging research is focused on harnessing their potential in medicinal chemistry, materials science, and agricultural applications.
In medicinal chemistry , there is a growing interest in designing and synthesizing novel nicotinonitrile hybrids with enhanced biological activities. ekb.eg Researchers are exploring the incorporation of different functional groups and heterocyclic moieties to modulate the pharmacological properties of the nicotinonitrile core. ekb.eg For example, the development of dual inhibitors targeting multiple biological pathways, such as Aurora kinases and tubulin polymerization, represents a promising avenue for cancer therapy. ekb.eg The potential of these compounds as antivirals, antibacterials, and agents for treating neurodegenerative diseases is also an active area of investigation. acs.orgnih.gov
In the realm of materials science , the fluorescent properties of some nicotinonitrile derivatives are being investigated for applications in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov The development of new nonlinear optical (NLO) materials based on the nicotinonitrile scaffold is another area of interest. researchgate.net
In agriculture , some functionalized pyridines have shown promise as herbicide safeners and plant growth regulators. researchgate.net Research into the specific effects of this compound derivatives on plant growth and development could lead to the development of new and effective agricultural products. researchgate.net
The table below outlines some of the emerging research areas for nicotinonitrile derivatives.
| Research Area | Focus | Potential Applications |
| Medicinal Chemistry | Synthesis of novel hybrids with enhanced biological activity. ekb.eg | Anticancer, antimicrobial, antiviral drugs. acs.orgekb.eg |
| Materials Science | Exploration of fluorescent and nonlinear optical properties. nih.govresearchgate.net | OLEDs, chemical sensors, NLO materials. nih.govresearchgate.net |
| Agriculture | Investigation of effects on plant growth and development. researchgate.net | Herbicide safeners, plant growth regulators. researchgate.net |
Challenges and Opportunities in the Field of Nicotinonitrile Chemistry
While the field of nicotinonitrile chemistry has seen significant progress, several challenges remain. A key challenge is the development of more sustainable and environmentally friendly synthetic methods. ontosight.ai While greener approaches are being explored, many traditional methods still rely on harsh reagents and solvents. ontosight.ai The scalability of novel synthetic routes for industrial production also presents a hurdle that needs to be addressed. ontosight.ai
Another challenge lies in fully understanding the structure-activity relationships of nicotinonitrile derivatives. Elucidating how small structural modifications impact biological activity is crucial for the rational design of new compounds with desired properties. This requires a combination of synthetic chemistry, biological screening, and computational modeling.
Despite these challenges, there are numerous opportunities for innovation. The vast chemical space of nicotinonitrile derivatives remains largely unexplored, offering the potential to discover new compounds with unique and valuable properties. The development of high-throughput screening methods can accelerate the discovery of new biologically active molecules.
Furthermore, the increasing demand for novel pharmaceuticals, advanced materials, and sustainable agricultural solutions provides a strong impetus for continued research in this area. The versatility of the nicotinonitrile scaffold makes it an ideal platform for developing solutions to address these global needs.
Interdisciplinary Research Perspectives Involving the Chemical Compound
The future of research on this compound and its analogs will likely be characterized by increasing interdisciplinary collaboration.
Chemistry and Biology: The interface between chemistry and biology is crucial for the development of new therapeutic agents. Chemists can synthesize novel nicotinonitrile derivatives, which can then be evaluated by biologists for their efficacy and mechanism of action in various disease models. ekb.eg
Chemistry and Materials Science: Collaboration between chemists and materials scientists can lead to the creation of new functional materials. Chemists can design and synthesize nicotinonitrile-based molecules with specific electronic and optical properties, which materials scientists can then incorporate into devices like OLEDs and sensors. nih.govresearchgate.net
Chemistry and Computational Science: Computational modeling and data science are becoming increasingly important in chemical research. Computational chemists can use techniques like density functional theory (DFT) to predict the properties of new nicotinonitrile derivatives, guiding synthetic efforts and helping to understand experimental results. tandfonline.com
Chemistry and Agricultural Science: The development of new agrochemicals requires a collaborative effort between chemists and agricultural scientists. Chemists can synthesize new compounds, while agricultural scientists can test their efficacy as herbicides, pesticides, or plant growth regulators in field trials. researchgate.net
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and the broader class of nicotinonitrile compounds, leading to significant advancements in medicine, technology, and agriculture.
Patent Landscape Analysis Relevant to 6 Hydroxy 4 Methylnicotinonitrile
Overview of Patent Filings Related to Synthesis Methods
Patents related to 6-Hydroxy-4-methylnicotinonitrile and its precursors primarily focus on methods to improve yield, purity, and efficiency for industrial-scale production. The synthesis of the core nicotinonitrile structure is a critical step, and various methodologies have been patented.
One prominent method involves the reaction of (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile (B47326). This approach, detailed in patent literature, involves a catalyzed condensation followed by a chlorinating cyclization using reagents like phosphorus oxychloride and phosphorus pentachloride to ultimately yield a precursor, 2-chloro-4-methylnicotinonitrile. This method is highlighted for its simplicity and applicability to industrial production, achieving significant yields.
Another patented approach starts from 5-chloro-2-hydroxy-4-methylpyridine-3-carbonitrile, which is treated with phosphorus oxychloride at elevated temperatures to produce 2,5-dichloro-4-methylnicotinonitrile. This highlights the use of halogenated pyridone derivatives as starting materials. Furthermore, methods for preparing related structures, such as 2-chloro-3-amido-4-methyl pyridine (B92270), from readily available materials like acetone (B3395972) and cyanoacetamide have also been patented, indicating a broad interest in substituted pyridines derived from similar synthetic strategies.
The synthesis of derivatives often involves the modification of the 6-hydroxy group or substitution at other positions of the pyridine ring. For instance, the preparation of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile and its subsequent reduction using agents like Raney nickel and hydrazine (B178648) monohydrate to produce aminomethyl derivatives has been described in patent filings. These synthesis patents underscore the compound's role as a versatile building block.
Analysis of Patent Claims Regarding Derivatives and Applications
The majority of patent claims concerning derivatives of this compound are directed towards their application as modulators of enzymes implicated in various diseases, particularly cancer and other proliferative disorders.
A significant area of application is the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors. Patents claim a wide range of compounds derived from this compound that are designed to inhibit the methyltransferase activity of EZH2. These inhibitors are being investigated for the treatment of cancers where EZH2 is overexpressed. The patent claims typically cover the core chemical scaffold, various substituents to modulate potency and pharmacokinetic properties, and their use in pharmaceutical compositions for treating cancer.
Another notable application is in the development of DNA Polymerase Theta (Polθ) inhibitors. Patent documents describe acetamido derivatives, synthesized from precursors related to this compound, which are claimed to inhibit Polθ. These compounds are being explored for their potential in treating cancers, especially those with deficiencies in homologous recombination repair pathways.
Furthermore, derivatives are being patented for their potential in treating neurodegenerative disorders. For example, certain compounds are claimed for the treatment of Huntington's disease. The patent claims in this area focus on the specific chemical structures and their use in methods for treating such conditions.
The following table provides a summary of patented derivatives and their primary applications:
| Derivative Class | Primary Application | Therapeutic Area |
| Substituted Pyridinones | EZH2 Inhibition | Oncology |
| Acetamido Derivatives | DNA Polymerase Theta (Polθ) Inhibition | Oncology |
| Complex Heterocycles | Kinase Inhibition (e.g., TYK2) | Inflammatory Diseases |
| Substituted Quinolines | Undisclosed (likely therapeutic) | Huntington's Disease |
Identification of Key Patent Holders and Research Trends Reflected in Patents
The patent landscape for this compound derivatives is characterized by the activity of several key pharmaceutical and biotechnology companies. Analysis of patent assignees reveals a concentration of research and development in the area of targeted cancer therapies.
Constellation Pharmaceuticals, Inc. emerges as a prominent patent holder in this domain. Their patents frequently claim compounds derived from this compound as modulators of methyl-modifying enzymes, particularly EZH2. The extensive patent portfolio from Constellation indicates a strategic focus on epigenetic therapies for cancer.
PTC Therapeutics, Inc. is another key player, with patents covering compounds for treating genetic disorders such as Huntington's disease. While the direct lineage to this compound is not always explicit in the main claims, the underlying synthetic pathways often involve related pyridine intermediates.
Other entities, including academic institutions and smaller biotech firms, also contribute to the patent landscape, often focusing on novel synthetic methods or new therapeutic applications.
The research trends reflected in the patent filings show a clear trajectory from the synthesis of the basic this compound scaffold to the design and application of highly specific and complex derivatives. Early patents often focused on the preparation of the core structure, while more recent filings are centered on the therapeutic applications of its derivatives, demonstrating a maturation of the research field. The increasing number of patents for inhibitors of specific enzymes like EZH2 and Polθ highlights a trend towards precision medicine and targeted therapies.
Implications of Patent Activity for Future Research and Commercialization (academic perspective only)
From an academic standpoint, the intense patent activity surrounding this compound and its derivatives has several implications for future research and commercialization. The strong intellectual property positions established by companies like Constellation Pharmaceuticals and PTC Therapeutics may influence the direction of academic research in this area.
The focus on specific therapeutic targets such as EZH2 and Polθ in the patent literature can stimulate further academic investigation into the roles of these enzymes in disease and the mechanisms of their inhibition. This can lead to a deeper understanding of the underlying biology and potentially uncover new therapeutic opportunities. Academic researchers can build upon the disclosed chemical scaffolds to design novel probes for basic research or to explore alternative therapeutic applications not covered by existing patents.
However, the extensive patent claims on a wide range of derivatives could also present challenges for academic researchers. Freedom-to-operate issues may arise, potentially limiting the exploration of certain chemical spaces for therapeutic development without licensing agreements. This could steer academic efforts towards more fundamental research or the development of entirely novel scaffolds that fall outside the scope of current patents.
For commercialization, the established patent landscape indicates a competitive environment. Any new entity entering this space would need to carefully navigate the existing intellectual property to avoid infringement. The commercial success of the patented compounds will largely depend on the outcomes of ongoing and future clinical trials. Positive clinical data for EZH2 or Polθ inhibitors derived from this scaffold would likely spur further investment and research into this chemical class. From an academic perspective, this could translate into more industry-academia collaborations to explore next-generation inhibitors or to identify new biomarkers for patient stratification.
Q & A
Q. How can researchers systematically investigate the pharmacological potential of this compound while addressing bioavailability challenges?
- Methodological Answer : Conduct ADME studies (e.g., Caco-2 permeability, microsomal stability) and structure-activity relationship (SAR) analysis. Modify the hydroxyl group via prodrug strategies (e.g., esterification) to enhance lipophilicity. Compare with 4-aminoquinoline-6-carbonitrile derivatives for antimalarial or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
